
(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane is an organic compound characterized by the presence of methoxy, nitro, and sulfane functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane typically involves the reaction of 4,5-dimethoxy-2-nitrobenzene with methylthiolating agents under controlled conditions. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solution, followed by acidification with hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used for reduction reactions.
Substitution: Reagents such as halides and strong bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modification of sulfane and nitro groups, which can alter the activity of target proteins and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,5-Dimethoxy-2-nitrophenyl)methanol: Similar structure but with a hydroxyl group instead of a sulfane group.
Methyl (2-nitrophenyl)sulfane: Similar sulfane group but different substitution pattern on the phenyl ring.
Propriétés
Formule moléculaire |
C9H11NO4S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
1,2-dimethoxy-4-methylsulfanyl-5-nitrobenzene |
InChI |
InChI=1S/C9H11NO4S/c1-13-7-4-6(10(11)12)9(15-3)5-8(7)14-2/h4-5H,1-3H3 |
Clé InChI |
GUVWCCLWWZOVNC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)[N+](=O)[O-])SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


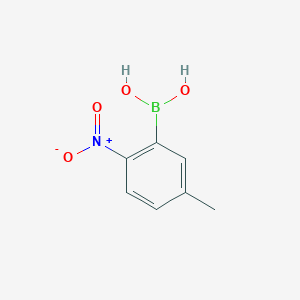
![(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
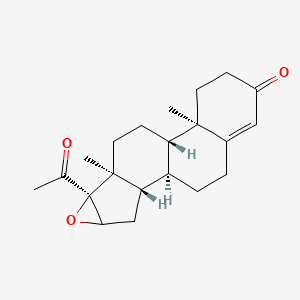
![7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12822921.png)
![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)
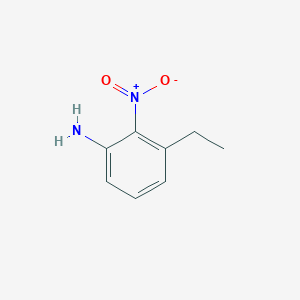
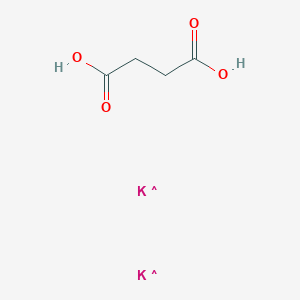
![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)
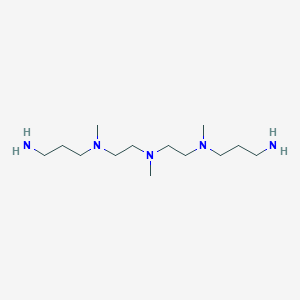
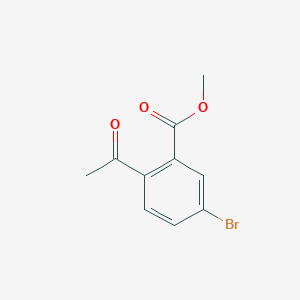
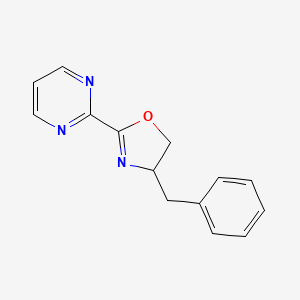
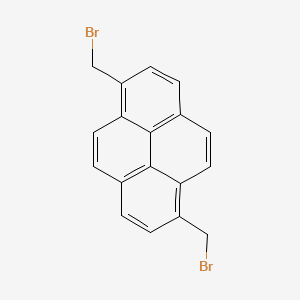
![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
